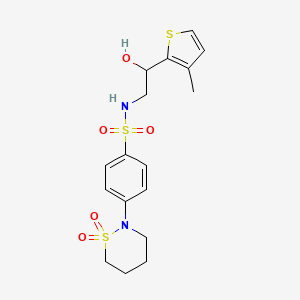
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O5S3 and its molecular weight is 430.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide , with CAS number 1421532-84-4 , is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
- Molecular Formula : C17H22N2O5S3
- Molecular Weight : 430.6 g/mol
- Structure : The compound features a thiazine ring and a benzenesulfonamide moiety, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazine and sulfonamide functionalities often exhibit significant antimicrobial properties. A study on similar thiazine derivatives demonstrated in vitro antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds were reported to be as low as 50 µg/mL, indicating potent activity against these pathogens .
Antitumor Activity
In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have been evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting potential use in cancer therapy .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exerting antibacterial effects.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that thiazine derivatives may possess antioxidant properties by scavenging ROS, which could contribute to their protective effects in cellular systems .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazine-based sulfonamides revealed that compound variants showed varying degrees of antibacterial activity. The most effective compounds were those with electron-withdrawing groups attached to the aromatic ring .
- Anticancer Potential : In a comparative analysis involving various sulfonamide derivatives, it was found that those with a thiazine core exhibited enhanced cytotoxicity against specific cancer cell lines compared to non-thiazine counterparts. The mechanism involved apoptosis induction via mitochondrial pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | MIC (µg/mL) | Anticancer Cell Lines | IC50 (µM) |
|---|---|---|---|---|
| Thiazine A | 1421532-84-4 | 50 | MDA-MB-231 | 15 |
| Thiazine B | 1396783-39-3 | 30 | SK-Hep-1 | 20 |
| Thiazine C | 1396860-01-7 | 25 | NUGC-3 | 10 |
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S3/c1-13-8-10-25-17(13)16(20)12-18-27(23,24)15-6-4-14(5-7-15)19-9-2-3-11-26(19,21)22/h4-8,10,16,18,20H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRSOFAAKXEPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














